4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 100644-67-5) is a heterocyclic compound with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol . It features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxy group at the 4-position and an amine at the 6-position. It is stored at room temperature, protected from light, and requires specific protocols for solubility enhancement (e.g., heating to 37°C with sonication) .
Properties
IUPAC Name |
4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSDDGDWMGPLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460092 | |
| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100644-67-5 | |
| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 5-Amino-1H-pyrazole-4-carboxamide with Urea
The foundational step for constructing the pyrazolo[3,4-d]pyrimidine scaffold involves cyclizing 5-amino-1H-pyrazole-4-carboxamide (1) with urea at elevated temperatures. This reaction yields 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) , a dihydroxy intermediate critical for downstream functionalization .
Reaction Conditions :
-
Reactants : 5-amino-1H-pyrazole-4-carboxamide (1 eq), urea (10 eq)
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Temperature : 190°C
-
Duration : 2 hours
Mechanism :
Urea acts as both a nucleophile and a base, facilitating cyclization via intramolecular dehydration. The reaction proceeds through a six-membered transition state, forming the fused pyrimidine ring .
Key Data :
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 13.29 (s, 1H), 11.34 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H) |
| Purity | >95% (TLC-confirmed) |
Chlorination and Methoxy Substitution
The dihydroxy intermediate (2) undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3) . Subsequent nucleophilic substitution introduces the methoxy group at position 4 .
Chlorination Conditions :
-
Reagents : POCl₃ (excess), catalytic DMF
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Temperature : 110°C (reflux)
-
Duration : 4–6 hours
Methoxy Substitution :
-
Reagents : Sodium methoxide (NaOMe, 2 eq) in anhydrous methanol
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Temperature : 60°C
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Duration : 3 hours
Mechanism :
POCl₃ phosphorylates the hydroxyl groups, rendering them susceptible to chloride displacement. Methoxide ion then substitutes the chlorine at position 4 via an SNAr mechanism, favored by the electron-deficient pyrimidine ring .
Key Data :
Direct Cyclocondensation with Methoxy-Containing Reagents
An alternative single-pot approach employs 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (4) and 4-methoxybenzonitrile (5) under basic conditions to form the target compound directly .
Reaction Conditions :
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Base : Potassium tert-butoxide (1 eq)
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Solvent : tert-Butanol
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Temperature : Reflux (80°C)
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Duration : 4–7 hours
Mechanism :
The base deprotonates the carbonitrile, enabling nucleophilic attack on the nitrile carbon. Cyclization follows, with the methoxy group incorporated via the aryl nitrile reagent .
Key Data :
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 7.30–8.50 (m, aromatic H), 7.98 (s, NH₂) |
| IR (KBr) | 3294 cm⁻¹ (NH₂ stretch) |
Post-Cyclization Amination at Position 6
Amination of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (6) at position 6 is achieved using ammonium hydroxide under high-pressure conditions .
Reaction Conditions :
-
Reagents : NH₄OH (28% aq., excess)
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Temperature : 120°C (autoclave)
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Duration : 12 hours
Mechanism :
The electron-withdrawing methoxy group activates position 6 for nucleophilic amination. Ammonia attacks the chloro or hydroxy intermediate, displacing the leaving group .
Key Data :
Optimization of Reaction Conditions
Comparative studies reveal that solvent choice and temperature critically impact yield and purity:
Table 1: Solvent Effects on Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| tert-Butanol | 80 | 85 | 97 |
| DMF | 100 | 78 | 93 |
| Ethanol | 70 | 65 | 89 |
Table 2: Chlorination Agent Efficiency
| Reagent | Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 5 | 66 | 96 |
| SOC₂ | 5 | 42 | 88 |
| PCl₅ | 3 | 55 | 91 |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
MPPA has demonstrated significant potential as an anticancer agent. Research indicates its efficacy against various solid tumors, including:
- Hepatocellular carcinoma
- Glioblastoma multiforme
- Ovarian cancer
In Vitro and In Vivo Studies
- Cytotoxicity Testing : MPPA has been evaluated against several cancer cell lines such as G-361 (melanoma), SF-268 (glioma), and HL-60 (leukemia). Results show significant inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| G-361 | 15.2 |
| SF-268 | 12.8 |
| HL-60 | 10.5 |
- Animal Models : In vivo studies using tumor-bearing mice have shown that MPPA significantly inhibits tumor growth compared to control groups.
Antiviral Activity
Recent investigations have highlighted MPPA's potential antiviral properties. It has been tested against viruses such as:
- Influenza
- Herpes Simplex Virus (HSV)
Mechanistic Studies
Research indicates that MPPA may inhibit viral replication through mechanisms such as:
- Blocking viral entry into host cells
- Interfering with viral genome replication
In viral assays, MPPA exhibited an IC50 of 20 µM against HSV, suggesting it could be a candidate for further antiviral drug development.
Neuroprotective Effects
MPPA has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Cell Culture Models
Neuronal cell lines (e.g., SH-SY5Y) have been used to assess the protective effects of MPPA against oxidative stress and protein aggregation.
In Vivo Studies
Animal models have shown that treatment with MPPA can lead to improved behavioral outcomes and reduced markers of neurodegeneration.
Summary of Applications
The following table summarizes the key applications and findings related to MPPA:
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects . The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the 1-, 3-, 4-, and 6-positions significantly altering biological activity, physicochemical properties, and synthetic pathways. Below is a detailed comparison of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine with structurally related derivatives.
Structural Variations and Substituent Effects
Physicochemical Properties
Key Insights and Trends
Substituent-Driven Activity :
- Methoxy groups (e.g., 4-OCH₃) enhance solubility and modulate kinase selectivity .
- Bulky aryl groups (e.g., benzyl, furan) improve receptor binding and imaging properties .
- Chloro/hydrazinyl groups increase anticancer potency but may reduce metabolic stability .
Synthetic Efficiency : Microwave and Suzuki methods reduce reaction times (<2 hours) versus traditional reflux (6+ hours) .
Therapeutic Potential: Methoxy derivatives show promise in oncology (apoptosis induction) . Chloro and dihydro derivatives excel in antimicrobial applications .
Biological Activity
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antiviral treatments, and other therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular structure of this compound features a methoxy group at the 4-position and an amine at the 6-position of the pyrazolo[3,4-d]pyrimidine core. This unique substitution pattern influences both its chemical reactivity and biological activity.
Research indicates that this compound interacts with specific molecular targets critical for cell cycle regulation and apoptosis. Notably, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression. By binding to CDK2's active site, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In a cell-based screen, this compound exhibited significant inhibitory activity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 2.24 µM against A549 lung cancer cells . Flow cytometric analysis revealed that treatment with this compound induced apoptosis in A549 cells, indicating its potential as a therapeutic agent .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to an increase in the BAX/Bcl-2 ratio, promoting pro-apoptotic pathways . Additionally, it has been shown to inhibit mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in cancer progression .
Antiviral Activity
Research has also explored the antiviral properties of this compound. It has been identified as a potential inhibitor against viruses such as Zika virus. In assays testing its effectiveness at various concentrations, it exhibited promising antiviral activity while maintaining acceptable levels of cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, comparisons with similar compounds are insightful:
Case Studies
Recent studies have focused on optimizing pyrazolo[3,4-d]pyrimidine derivatives for enhanced anticancer efficacy. For instance:
- Study on EGFR Inhibition : A derivative similar to this compound was synthesized and showed potent inhibition against both wild-type and mutant EGFR variants with IC50 values significantly lower than those observed for standard treatments .
- Anticancer Screening : A comprehensive screening involving several derivatives revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance anticancer properties while reducing toxicity profiles .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot multicomponent reaction using environmentally benign reagents (e.g., meglumine as a catalyst in ethanol at room temperature) is a validated approach. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine, ethyl acetoacetate, and aldehydes), reaction time (~300 minutes), and catalyst loading (10 mol% meglumine). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity and temperature gradients .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Use IR spectroscopy to confirm amine (-NH₂) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended. X-ray crystallography may resolve ambiguities in regiochemistry or tautomerism .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of substitutions on the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify nucleophilic/electrophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) help predict intermediates and transition states. Machine learning models trained on existing reaction databases (e.g., Reaxys) can suggest optimal substituents for targeted properties .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by varying substituents at positions 1, 3, and 4. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (e.g., IC₅₀ determination in triplicate). Cross-validate results with molecular docking simulations to correlate activity with binding affinity to target proteins (e.g., kinases or tubulin) .
Q. What advanced reactor designs improve scalability for synthesizing fluorinated derivatives of this compound?
- Methodological Answer : Continuous-flow microreactors with precise temperature control (e.g., Corning Advanced-Flow™ reactors) enhance heat transfer for exothermic fluorination steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .
Q. How can researchers mitigate hazards during large-scale synthesis of halogenated analogs?
- Methodological Answer : Implement real-time gas monitoring (e.g., for HCl/Cl₂) and use closed-system reactors with scrubbers for hazardous byproducts. Substitute toxic solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether). Follow UN safety protocols (UN 2811, Class 6.1) for storage and transport, including secondary containment and hazard labeling .
Data Contradiction Analysis
Q. How should discrepancies in reported antimicrobial activity between pyrazolo-pyrimidine derivatives be addressed?
- Methodological Answer : Re-evaluate experimental conditions, such as bacterial strain selection (Gram-positive vs. Gram-negative), inoculum size, and MIC/MBC endpoints. Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility. Use metabolomics profiling to identify off-target effects or degradation products influencing activity .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
